molecular formula C4H3Cl2NS B1366719 2-Chloro-4-(chloromethyl)thiazole CAS No. 5198-76-5

2-Chloro-4-(chloromethyl)thiazole

Cat. No. B1366719
CAS RN: 5198-76-5
M. Wt: 168.04 g/mol
InChI Key: HKVYINROOPCUIP-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)thiazole is a chemical compound with the empirical formula C4H3Cl2NS . It is a solid substance and is used in the preparation of bisphosphonates and structure-related bone antiresorptive properties .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-(chloromethyl)thiazole is 168.04 . Its SMILES string representation is ClC1=NC(CCl)=CS1 . The InChI key is HKVYINROOPCUIP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-(chloromethyl)thiazole is a solid substance . Its empirical formula is C4H3Cl2NS , and its molecular weight is 168.04 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis 2-Chloro-4-(chloromethyl)thiazole has been a subject of interest in the field of chemical synthesis and structural analysis. Liu et al. (2008) described the synthesis of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido) thiazole, indicating the versatility of 2-chloro-4-(chloromethyl)thiazole in forming complex molecular structures. Moreover, Huang Jin-yan (2010) discussed various synthesis routes of 2-chloro-4-(chloromethyl)thiazole derivatives from different initial raw materials, highlighting its importance as a chemical raw material due to its physical and chemical properties (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008) (Huang Jin-yan, 2010).

Complex Formation and Thermal Behavior The compound has been explored for its ability to form complexes with metals and its thermal behavior. Saydam and Yılmaz (2006) synthesized and characterized metal complexes of a ligand derived from 2-chloro-4-(chloromethyl)thiazole, indicating its potential in forming high spin octahedral complexes with various metals. Their work provided insight into the ligand-metal coordination involving hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen (S. Saydam, E. Yılmaz, 2006).

Chemical Reactions and Derivative Formation The reactivity of 2-chloro-4-(chloromethyl)thiazole in chemical reactions has been explored for the formation of derivatives. Hillstrom et al. (2001) utilized 1,3-dichloropropene to synthesize thiazole derivatives, emphasizing the use of 2-chloro-4-(chloromethyl)thiazole in multi-step synthesis processes. This study highlighted the potential of this compound in synthetic chemistry and the formation of structurally diverse derivatives (G. Hillstrom, M. A. Hockman, R. Murugan, E. Scriven, James R. Stout, Jason Yang, 2001).

Theoretical and Computational Studies In addition to empirical research, theoretical studies have also contributed to the understanding of 2-chloro-4-(chloromethyl)thiazole derivatives. Castro et al. (2007) conducted a theoretical study on the intramolecular hydrogen bonds in thiazole derivatives, offering insights into the electronic and structural properties of molecules containing 2-chloro-4-(chloromethyl)thiazole (M. Castro, I. Nicolás-Vázquez, J. Zavala, F. Sánchez-Viesca, Martha I Berros, 2007).

Safety And Hazards

2-Chloro-4-(chloromethyl)thiazole is classified as Acute Tox. 4 Oral according to GHS07, indicating that it is harmful if swallowed . It is recommended to be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Thiazole derivatives, such as 2-Chloro-4-(chloromethyl)thiazole, have been the focus of medicinal chemists due to their wide range of biological activities . They are found in many potent biologically active compounds, indicating their potential for future drug development .

properties

IUPAC Name

2-chloro-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVYINROOPCUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448335
Record name 2-Chloro-4-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chloromethyl)thiazole

CAS RN

5198-76-5
Record name 2-Chloro-4-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(chloromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Li - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C8H7ClN4S2, the dihedral angle between the thiazolidine ring (rms deviation = 0.028 Å) and the thiazole ring (rms deviation = 0.004 Å) is 74.74 (6). The …
Number of citations: 10 scripts.iucr.org
P Kalaba, M Ilic, NY Aher, V Dragacevic… - Journal of Medicinal …, 2019 - ACS Publications
Atypical dopamine reuptake inhibitors, such as modafinil, are used for the treatment of sleeping disorders and investigated as potential therapeutics against cocaine addiction and for …
Number of citations: 19 pubs.acs.org
X Shao, X Huang, Q Shi, Z Li, L Tao… - Journal of Heterocyclic …, 2012 - Wiley Online Library
The chlorothiazolyl moiety was an effective bioisoster of chloropyridyl in pesticide molecular design. Replacement of chloropyridyl in cis‐nitromethylene neonicotinoids with …
Number of citations: 4 onlinelibrary.wiley.com
S Russell, R Rahmani, AJ Jones… - Journal of medicinal …, 2016 - ACS Publications
The parasitic trypanosomes Trypanosoma brucei and T. cruzi are responsible for significant human suffering in the form of human African trypanosomiasis (HAT) and Chagas disease. …
Number of citations: 39 pubs.acs.org
C Liu, F Yi, J Zou - Heterocyclic Communications, 2012 - degruyter.com
Novel heterocyclic enamine derivatives based on skeleton of neonicotinoids were designed and prepared by the substitution reaction between heterocyclic enamines with …
Number of citations: 3 www.degruyter.com

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